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An In-Depth Technical Guide to α-D-Psicofuranose for Researchers and Drug Development

Professionals

Introduction
α-D-Psicofuranose is a specific anomer of the rare sugar D-psicose (also known as D-allulose),

a C3 epimer of D-fructose.[1][2] While D-psicose has garnered significant attention as a low-

calorie sweetener, its distinct cyclic forms, including the furanose and pyranose anomers,

possess unique structural characteristics that are of great interest to researchers in

carbohydrate chemistry and drug discovery. This guide provides a detailed examination of α-D-

psicofuranose, focusing on its fundamental properties, synthesis, and potential applications

from the perspective of a Senior Application Scientist.

D-psicose is a naturally occurring monosaccharide found in small quantities in foods like figs,

raisins, and wheat.[2][3] Unlike its highly caloric counterparts, glucose and fructose, it is poorly

metabolized and provides minimal energy, making it an attractive sugar substitute.[1][4] The

scientific intrigue, however, extends beyond its dietary applications. The furanose ring

structure, a five-membered ring, is a key component in numerous biologically critical molecules,

most notably nucleosides (the building blocks of RNA and DNA). Understanding the specific

properties and synthesis of the α-D-psicofuranose anomer is crucial for harnessing its potential

as a chiral building block in the synthesis of novel therapeutic agents.
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A precise understanding of a molecule's fundamental properties is the bedrock of any scientific

investigation. The key identifiers and physicochemical characteristics of α-D-psicofuranose are

summarized below.

Property Value Source

CAS Number 41847-06-7 [5]

Molecular Formula C₆H₁₂O₆ [5][6]

Molecular Weight 180.16 g/mol [5][7]

IUPAC Name

(2S,3R,4S,5R)-2,5-

bis(hydroxymethyl)oxolane-

2,3,4-triol

[5]

Synonyms
alpha-D-Psicofuranose, D-

Allulose
[1][2][5]

Structural Chemistry and Tautomerism
In aqueous solution, D-psicose exists as an equilibrium mixture of different tautomers: the

open-chain keto form and the cyclic furanose (five-membered ring) and pyranose (six-

membered ring) forms. Each cyclic form can exist as either an α or β anomer, depending on the

stereochemistry at the anomeric carbon (C2). The α-furanose form is a predominant tautomer

in solution.[3][8]

The choice of solvent and temperature can influence the equilibrium between these forms. This

dynamic behavior is a critical consideration in both analytical characterization and synthetic

applications, as the reactivity of the molecule is dictated by the prevalent isomer under specific

conditions. For instance, the furanose form is often desired as a precursor for nucleoside

analogue synthesis.
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Caption: Equilibrium of D-Psicose tautomers in solution.

Synthesis and Production Workflow
The production of D-psicose, and by extension its α-furanose anomer, has shifted from

complex chemical methods to more efficient and specific enzymatic processes.[3] The most

common industrial method involves the epimerization of D-fructose.

Enzymatic Epimerization of D-Fructose
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The choice of enzymatic conversion is driven by its high specificity, which minimizes the

formation of unwanted byproducts and operates under mild reaction conditions, preserving the

integrity of the sugar. D-tagatose 3-epimerases (DTEases) are frequently employed for this

conversion.[2][3]

Workflow Rationale:

Substrate Preparation: A high-concentration solution of D-fructose serves as the starting

material. The concentration is optimized to maximize substrate availability for the enzyme

while maintaining solubility.

Enzyme Immobilization (Optional but Recommended): For industrial-scale production,

immobilizing the epimerase on a solid support (e.g., chitosan or calcium alginate) is a critical

step.[4] This allows for easy separation of the enzyme from the reaction mixture, enabling its

reuse and significantly reducing production costs. It also enhances enzyme stability under

operational stress.

Bioconversion: The fructose solution is passed through a reactor containing the

(immobilized) D-tagatose 3-epimerase. Key parameters such as pH and temperature are

tightly controlled. For instance, maximum enzyme activity is often observed at a slightly

alkaline pH (around 8.0-9.0) and temperatures of 50-60°C.[3]

Equilibrium Shift: The reaction is an equilibrium between fructose and psicose. To drive the

reaction towards psicose production, techniques such as the addition of borate can be

employed. Borate forms a complex with α-D-psicofuranose, effectively removing it from the

equilibrium and shifting the conversion in favor of the desired product.[3]

Purification: The resulting mixture contains D-psicose, unreacted D-fructose, and other minor

components. Chromatographic separation, typically using ion-exchange resins, is the

method of choice to isolate D-psicose with high purity.

Crystallization: The purified D-psicose solution is concentrated, and crystallization is induced

to obtain the solid product. The specific anomer obtained can be influenced by crystallization

conditions.
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Caption: Enzymatic synthesis workflow for D-Psicose.
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Experimental Protocol: Enzymatic Conversion and
Monitoring
This protocol outlines a laboratory-scale procedure for the conversion of D-fructose to D-

psicose.

Objective: To produce D-psicose from D-fructose using D-psicose 3-epimerase and monitor the

reaction progress.

Materials:

D-Fructose

D-Psicose 3-epimerase (e.g., from Agrobacterium tumefaciens)

50 mM EPPS buffer (or borate buffer, pH 9.0)

1 mM MnCl₂

High-Performance Liquid Chromatography (HPLC) system with a carbohydrate analysis

column

Procedure:

Enzyme Activation: Incubate the D-psicose 3-epimerase with 1 mM Mn²⁺ at 20°C for 4 hours.

Dialyze the enzyme against the reaction buffer overnight at 4°C to remove unbound Mn²⁺.

This step is crucial as the divalent cation is often a required cofactor for enzyme activity.[3]

Reaction Setup: Prepare a reaction mixture containing 100 mM D-fructose in 50 mM buffer

(EPPS or borate, pH 9.0). Equilibrate the mixture to the optimal reaction temperature (e.g.,

50°C).

Initiate Reaction: Add the activated enzyme to the reaction mixture to a final concentration of

4 U/mL.[3]

Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw

an aliquot of the reaction mixture. Immediately stop the reaction by boiling the sample at
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100°C for 5 minutes. This heat treatment denatures the enzyme, halting any further

conversion.

Analysis: Analyze the quenched samples using HPLC to quantify the concentrations of D-

fructose and D-psicose. This allows for the determination of the conversion rate and

equilibrium point.

Applications in Drug Discovery and Development
While the primary commercial application of D-psicose is as a sweetener, the unique structure

of α-D-psicofuranose makes it a valuable chiral starting material for synthetic chemistry.

Nucleoside Analogues: The furanose ring is the core scaffold of nucleosides. α-D-

Psicofuranose can serve as a precursor for synthesizing novel nucleoside analogues with

potential antiviral or anticancer properties. By modifying the hydroxyl groups or introducing

different nucleobases, chemists can create a library of compounds for biological screening.

The synthetic strategies often involve protecting group chemistry to selectively modify

specific positions on the furanose ring.[9]

Glycosylation Chemistry: Carbohydrate structures on cell surfaces (glycans) are critical for

cellular recognition, signaling, and pathogen interaction. Synthesizing complex

oligosaccharides or glycoconjugates for research often requires specialized monosaccharide

building blocks. Protected derivatives of α-D-psicofuranose could be used as glycosyl donors

or acceptors in the assembly of novel glycan structures to probe biological processes or

develop carbohydrate-based vaccines and therapeutics.[10]

Chiral Scaffolds: As a molecule with multiple defined stereocenters, α-D-psicofuranose is an

excellent starting point for the synthesis of complex natural products or other chiral

molecules.[11] Its inherent chirality can be transferred through a synthetic sequence to the

final target molecule, avoiding the need for asymmetric synthesis steps or costly chiral

resolutions.

Conclusion
α-D-Psicofuranose represents more than just a structural isomer of a popular sugar substitute.

Its specific CAS number (41847-06-7) and molecular weight (180.16 g/mol ) provide a clear

identity for this furanoid form of D-psicose.[5] For researchers and drug development
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professionals, it offers a unique and valuable chiral scaffold. The well-established enzymatic

pathways for its synthesis from D-fructose provide an accessible route to this rare sugar. A

thorough understanding of its solution-state equilibrium, coupled with modern synthetic and

analytical techniques, will be instrumental in unlocking its full potential as a building block for

the next generation of complex bioactive molecules and therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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